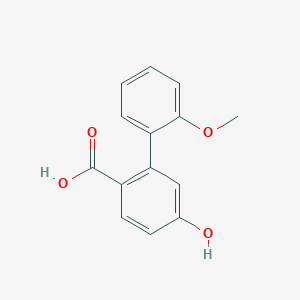

4-Hydroxy-2-(2-methoxyphenyl)benzoic acid

Description

Contextual Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group. This fundamental structure serves as a versatile scaffold for chemical modifications, leading to a wide range of molecules with diverse physical, chemical, and biological properties. In the realm of chemical research, these derivatives are instrumental as building blocks in organic synthesis, precursors for pharmaceuticals, and components in the development of new materials. Their prevalence in nature and their synthetic accessibility have made them a cornerstone of modern organic chemistry.

Significance of 4-Hydroxy-2-(2-methoxyphenyl)benzoic Acid in Academic Inquiry

Within the broad family of benzoic acid derivatives, this compound emerges as a compound of specific academic interest. Its structure, featuring a hydroxyl group, a methoxy-substituted phenyl ring, and a carboxylic acid function, presents a unique combination of chemical functionalities. This arrangement allows for a variety of potential chemical reactions and interactions, making it a valuable subject for synthetic methodology studies and for the investigation of structure-activity relationships. The presence of multiple functional groups also suggests potential applications in areas such as medicinal chemistry and materials science, driving its inquiry within academic circles.

The specific substitution pattern of this compound, identified by its CAS number 2060033-09-0, distinguishes it from other isomers and related compounds, underscoring the importance of precise structural characterization in chemical research. ambeed.com While extensive public data on this specific compound is limited, its structural motifs are found in a variety of biologically active molecules, suggesting its potential as a key intermediate or a target molecule in its own right.

Scope and Objectives of Research on the Chemical Compound

Research focused on this compound is typically driven by a set of well-defined objectives. A primary goal is the development of efficient and scalable synthetic routes to access this molecule. This involves exploring different chemical reactions and optimizing conditions to achieve high yields and purity.

Another key objective is the thorough characterization of its physicochemical properties. This includes determining its solubility, melting point, and spectroscopic data, which are crucial for its identification and for predicting its behavior in various chemical systems. The table below outlines some of the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2060033-09-0 |

Furthermore, a significant aspect of the research involves exploring the potential applications of this compound. This can range from investigating its biological activity in the context of drug discovery to assessing its utility as a precursor for the synthesis of more complex molecules with desired properties. The interactive data table below summarizes the kind of detailed research findings that are sought after for compounds like this, though specific experimental data for this molecule is not widely available in public literature.

| Research Area | Findings |

| Synthetic Chemistry | Investigation of novel synthetic pathways. |

| Medicinal Chemistry | Screening for potential biological activities. |

| Materials Science | Evaluation as a monomer or additive in polymer synthesis. |

In essence, the study of this compound, while specific, contributes to the broader understanding of chemical principles and the ongoing quest for new molecules with valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

4-hydroxy-2-(2-methoxyphenyl)benzoic acid |

InChI |

InChI=1S/C14H12O4/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8,15H,1H3,(H,16,17) |

InChI Key |

BEQZFEPIRZFVMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 2 2 Methoxyphenyl Benzoic Acid and Its Derivatives

Established Synthetic Routes to the Core Scaffold

The construction of the 2-arylbenzoic acid scaffold is a key challenge, often addressed through multi-step synthetic sequences that build the molecule progressively.

Historically, the synthesis of biaryl compounds relied on methods that often required harsh conditions. However, modern organic synthesis provides several pathways. A common conceptual approach for a molecule like 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid involves the coupling of two substituted benzene (B151609) rings.

One potential multi-step route could begin with the protection of the hydroxyl and carboxyl groups of a 4-hydroxy-2-halobenzoic acid derivative. This protected intermediate would then be subjected to a cross-coupling reaction with a suitable 2-methoxyphenyl organometallic reagent. The final step would involve the deprotection of the functional groups to yield the target molecule. The choice of protecting groups is crucial to ensure compatibility with the coupling reaction conditions.

Another approach could involve the Kolbe-Schmitt reaction on a substituted phenol (B47542) to introduce the carboxylic acid group. nih.gov However, achieving the specific substitution pattern of the target molecule would require careful selection of the starting materials and reaction conditions to control regioselectivity.

The synthesis of this compound relies on the availability of key precursor molecules. These intermediates are typically substituted benzene derivatives that can be coupled to form the desired biaryl structure.

Key intermediates for a palladium-catalyzed approach would include:

A substituted halobenzoic acid: A derivative of 2-bromo-4-hydroxybenzoic acid or 2-iodo-4-hydroxybenzoic acid would be a suitable electrophilic partner. The hydroxyl and carboxylic acid functionalities would likely need to be protected, for instance, as a methoxy (B1213986) or benzyloxy ether and a methyl or ethyl ester, respectively, to prevent interference with the coupling reaction.

A substituted organoboron compound: 2-Methoxyphenylboronic acid is a readily available and commonly used nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. wikipedia.org

The availability and synthesis of 4-hydroxybenzoic acid derivatives are also of significant interest, with metabolic engineering approaches in microorganisms like Escherichia coli being explored for their production from renewable feedstocks. nih.govresearchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry offers a range of powerful tools for the efficient construction of complex molecules like this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com

The Suzuki-Miyaura coupling reaction is a prominent example and would be a highly effective method for synthesizing the target molecule. wikipedia.org This reaction involves the coupling of an organoboron compound (like 2-methoxyphenylboronic acid) with an organohalide (such as a protected derivative of 2-bromo-4-hydroxybenzoic acid) in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | Methyl 2-bromo-4-methoxybenzoate | Electrophilic coupling partner |

| Boronic Acid | 2-Methoxyphenylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, or DMF/water mixture | Solubilizes reactants and facilitates the reaction |

Carbonylative coupling reactions , also catalyzed by palladium, represent another advanced strategy. For instance, a carbonylative Suzuki-Miyaura coupling could be employed to synthesize biaryl ketones, which are structurally related to the target molecule. magtech.com.cn Furthermore, palladium-catalyzed carbonylation of haloarenes can be used to synthesize benzoic acids directly. nih.gov

While this compound is not a heterocyclic compound, it and its derivatives can serve as precursors for the synthesis of various cyclized structures. The intramolecular cyclization of 2-arylbenzoic acids can lead to the formation of benzolactones (benzo-3,4-coumarins), which are important structural motifs in many bioactive molecules. rsc.orgrsc.orgacs.org These reactions can be promoted by various methods, including photoredox catalysis and electrochemical synthesis. rsc.orgacs.org

Similarly, carbonylative cyclization of related biaryl compounds can be used to construct polycyclic frameworks. rsc.orgrsc.org For example, the reaction of biaryl enones with a carbonyl source can lead to phenanthrenone (B8515091) structures. rsc.org

The carboxylic acid functional group of this compound allows for the straightforward synthesis of a wide range of derivatives through esterification and amidation reactions.

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For sterically hindered benzoic acids, which can be challenging to esterify, specific reagents like trifluoroacetic anhydride (B1165640) or the use of benzyne-mediated methods can be effective. acs.orgorganic-chemistry.org The use of a Brønsted acid catalyst can also promote dehydrative esterification. organic-chemistry.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is often facilitated by coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., EDC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Direct amidation can also be achieved under certain catalytic conditions. researchgate.net The reaction of a benzoic acid with a primary or secondary amine results in the formation of the corresponding N-substituted benzamide (B126) and water. youtube.com

| Derivative Type | Reactant | Common Reagents/Conditions | Product |

|---|---|---|---|

| Ester | Methanol (B129727) | H₂SO₄ (catalytic), heat | Methyl 4-hydroxy-2-(2-methoxyphenyl)benzoate |

| Ester | Ethanol | Trifluoroacetic anhydride | Ethyl 4-hydroxy-2-(2-methoxyphenyl)benzoate |

| Amide | Ammonia | EDC, HOBt | 4-Hydroxy-2-(2-methoxyphenyl)benzamide |

| Amide | Methylamine | SOCl₂, then methylamine | 4-Hydroxy-N-methyl-2-(2-methoxyphenyl)benzamide |

Green Chemistry Approaches in Synthesis

Green chemistry represents a shift towards designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of biaryl benzoic acid derivatives, this involves employing alternative energy sources, safer solvents, and more atom-economical reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.in The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in rapid and uniform heating, which can enhance reaction rates and selectivity.

In the synthesis of derivatives of 4-hydroxybenzoic acid, microwave irradiation has proven to be a significantly more efficient method than traditional refluxing. chemmethod.com For instance, the preparation of 4-hydroxybenzoic acid hydrazide from ethyl p-hydroxybenzoate and hydrazine (B178648) hydrate (B1144303) under microwave irradiation (180 W) is completed in just 3 minutes with a 93% yield, whereas the conventional reflux method requires 2 hours and yields only 65%. chemmethod.comchemmethod.com

Further derivatization, such as the synthesis of Schiff bases by reacting the hydrazide with various aromatic aldehydes, also demonstrates the superiority of the microwave approach. These reactions are completed within 4-8 minutes under microwave conditions, affording yields between 90-97%. chemmethod.com In contrast, the same reactions under conventional reflux take 2-5 hours and result in lower yields of 60-75%. chemmethod.com The synthesis of a chalcone (B49325) analog, (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, was also achieved with a high yield of 89% using microwave irradiation. researchgate.net

| Reaction Step | Method | Reaction Time | Yield (%) | Solvent |

|---|---|---|---|---|

| Hydrazide Synthesis | Microwave Irradiation | 3 minutes | 93% | Ethanol (minimal) |

| Conventional Reflux | 2 hours | 65% | Ethanol (25 mL) | |

| Schiff Base Synthesis | Microwave Irradiation | 4-8 minutes | 90-97% | Water |

| Conventional Reflux | 2-5 hours | 60-75% | Ethanol (50 mL) |

The replacement of volatile and often toxic organic solvents with water is a cornerstone of green chemistry. Water is non-toxic, non-flammable, inexpensive, and widely available. Its use as a solvent can simplify work-up procedures and reduce the environmental impact of chemical processes.

In the synthesis of Schiff base derivatives from 4-hydroxybenzoic acid hydrazide, water has been successfully utilized as the reaction solvent in conjunction with microwave heating. chemmethod.comchemmethod.com This approach entirely avoids the need for common organic solvents like ethanol, methanol, or dimethylformamide. chemmethod.comchemmethod.com The synthesis of various azomethine compounds was achieved in under 10 minutes using water as the solvent under microwave irradiation, demonstrating a highly efficient and eco-friendly protocol. chemmethod.comchemmethod.com This method not only provides high yields and short reaction times but also significantly improves the safety and sustainability profile of the synthesis. chemmethod.com

Carbon-hydrogen (C-H) functionalization is a modern synthetic strategy that aims to form new carbon-carbon or carbon-heteroatom bonds by directly transforming C-H bonds. This approach is highly atom-economical as it avoids the pre-functionalization of starting materials (e.g., halogenation or organometallic preparation) that is common in traditional cross-coupling reactions, thereby reducing steps and waste.

For benzoic acid and its derivatives, palladium-catalyzed ortho-C–H activation presents a sophisticated method for generating reactive intermediates. rsc.org In this methodology, a palladium(II) catalyst interacts with the carboxylic acid group to facilitate the activation of a C-H bond at the ortho position, forming a palladacycle intermediate. rsc.org This intermediate can then undergo decarboxylation to produce a palladium-associated aryne. rsc.org These highly reactive arynes can then be trapped or undergo further reactions, such as [2+2+2] trimerisation to form triphenylenes, offering a novel route to complex aromatic structures from simple benzoic acid precursors. rsc.org This strategy represents a cutting-edge, green approach to the synthesis of complex biaryl systems related to this compound.

Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of a compound by observing the interaction of molecules with electromagnetic radiation. For 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid, as well as the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents (hydroxyl, methoxy, and carboxyl groups), and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in this compound, including those in the aromatic rings, the carboxylic acid group, and the methoxy group, would theoretically produce a distinct signal. The chemical shifts of these signals provide crucial information about the electronic environment and hybridization of each carbon atom.

Mass Spectrometry (MS)

A detailed mass spectrum and a table of fragmentation data are precluded by the absence of publicly accessible experimental data for this specific compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm⁻¹).

A sharp O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

A strong C=O stretching band for the carbonyl of the carboxylic acid (around 1680-1710 cm⁻¹).

C-O stretching bands for the carboxylic acid and the methoxy ether linkage.

C-H stretching and bending vibrations for the aromatic rings and the methoxy group.

Without access to an experimental IR spectrum, a precise data table of absorption frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems in a molecule. The benzene rings in this compound constitute a chromophore that absorbs UV light. The spectrum would display absorption maxima (λ_max) characteristic of the substituted aromatic system, influenced by the electronic transitions of the π-electrons.

Specific λ_max values from experimental analysis are required for a detailed discussion and data table.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

High-Performance Liquid Chromatography (HPLC) with UV/DAD

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier). The purity of the compound can be determined by the presence of a single major peak in the chromatogram. A UV or Diode-Array Detector (DAD) would be used for detection, as the aromatic rings provide strong UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Development of a specific HPLC method would require experimental optimization, and therefore, a data table with parameters like retention time, mobile phase composition, and flow rate cannot be provided.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures and to monitor the progress of a reaction. For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a suitable mobile phase (a mixture of a nonpolar and a more polar solvent, such as hexane (B92381) and ethyl acetate). The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property under a given set of conditions. Visualization can be achieved under UV light due to the compound's fluorescence quenching ability on a plate containing a fluorescent indicator.

A table of Rf values is contingent on experimental determination using various solvent systems.

Column Chromatography for Purification

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and effective method employed for this purpose. The crude product is dissolved in a minimum amount of a suitable solvent and adsorbed onto a solid stationary phase, typically silica gel, packed into a glass column.

The separation principle of column chromatography relies on the differential adsorption of the components of the mixture to the stationary phase. A solvent or a mixture of solvents, known as the mobile phase, is allowed to flow through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For the purification of polar compounds like carboxylic acids, a common practice involves using a mobile phase of gradually increasing polarity. A typical solvent system for compounds of this nature would be a gradient of ethyl acetate (B1210297) in hexane. The elution process begins with a less polar solvent mixture, which allows for the removal of non-polar impurities. The polarity of the mobile phase is then gradually increased to elute the desired compound from the column. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The fractions containing the pure this compound are then combined and the solvent is evaporated to yield the purified solid.

Elemental Analysis

Elemental analysis is a critical analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a fundamental check of the compound's purity and empirical formula.

For this compound, with the molecular formula C₁₄H₁₂O₄, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O).

The results of the elemental analysis are typically presented in a tabular format, comparing the experimentally found values with the calculated theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the structural integrity and purity of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 68.85 |

| Hydrogen (H) | 4.95 |

| Oxygen (O) | 26.20 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein's active site.

While specific molecular docking studies on 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related benzoic acid derivatives. nih.gov For instance, in silico screening of various benzoic acid derivatives against the SARS-CoV-2 main protease has demonstrated that the number and position of hydroxyl groups significantly influence the docking score. nih.gov Generally, the benzoic acid moiety can participate in several types of interactions within a protein's binding pocket.

Key potential interactions for this compound would likely involve:

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the active site, which is a common feature in the binding of benzoic acid derivatives. researchgate.net

Van der Waals Interactions: The aromatic rings of the compound can engage in van der Waals forces with nonpolar residues of the protein.

Pi-Pi Stacking: The phenyl and methoxyphenyl rings can form pi-pi stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic Interactions: The methoxy (B1213986) group and the aromatic rings contribute to the molecule's hydrophobicity, potentially interacting with hydrophobic pockets within the receptor.

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid, Hydroxyl | Ser, Thr, Asn, Gln, Asp, Glu, His |

| Salt Bridge | Carboxylic Acid (as carboxylate) | Lys, Arg |

| Pi-Pi Stacking | Phenyl ring, Methoxyphenyl ring | Phe, Tyr, Trp |

| Van der Waals | Aromatic rings, Methoxy group | Ala, Val, Leu, Ile, Met |

| Hydrophobic | Aromatic rings, Methoxy group | Ala, Val, Leu, Ile, Pro, Phe, Trp |

For the interaction between 4-HBA and human serum albumin (HSA), thermodynamic parameters have been calculated. nih.govnih.gov The negative Gibbs free energy (ΔG) values in these studies suggest that the binding process is spontaneous. nih.govnih.gov The binding is primarily driven by hydrogen bonds and Van der Waals forces. nih.govnih.gov

Commonly used methods for calculating binding free energy include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govresearchgate.netambermd.orgnih.gov These methods calculate the free energy of the protein-ligand complex, the protein, and the ligand in solution. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

The general equation is: ΔG_bind = G_complex - (G_protein + G_ligand)

Each free energy term is composed of:

Molecular Mechanics Energy (ΔE_MM): Includes internal, electrostatic, and van der Waals energies.

Solvation Free Energy (ΔG_solv): Comprises polar and non-polar contributions. The polar part is calculated using the Poisson-Boltzmann or Generalized Born models, while the non-polar part is often estimated from the solvent-accessible surface area (SASA).

Entropic Contribution (-TΔS): This term is the most computationally expensive to calculate and is sometimes omitted in comparative studies.

For a molecule like this compound, the electrostatic and van der Waals interactions would be significant contributors to the ΔE_MM term, while the polar functional groups would have a substantial impact on the polar solvation energy.

Table 2: Thermodynamic Parameters for the Binding of 4-Hydroxybenzoic Acid to Human Serum Albumin at pH 7.4 (Example Data)

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 298 | -18.23 ± 0.11 | -10.15 ± 0.53 | 27.11 ± 1.83 |

| 310 | -18.53 ± 0.15 | -10.15 ± 0.53 | 27.03 ± 1.76 |

Data adapted from a study on 4-hydroxybenzoic acid for illustrative purposes. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. This technique can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of their interactions. nih.govmdpi.comfrontiersin.org

While specific MD simulation studies for this compound are not available, the general methodology involves placing the docked complex in a simulated physiological environment (a box of water molecules with ions at a specific concentration and temperature). The system's trajectory is then calculated by solving Newton's equations of motion for all atoms.

Such simulations would reveal:

Ligand Flexibility: How the torsional angles of this compound, particularly the bond connecting the two aromatic rings, change within the binding pocket. This can identify the most energetically favorable conformation of the ligand when bound.

Receptor Flexibility: How the protein's structure, especially the amino acid side chains in the active site, adapts to the presence of the ligand. This can reveal induced-fit mechanisms. frontiersin.org

Water Dynamics: The role of water molecules in mediating the ligand-protein interaction can be observed. Some water molecules might be displaced upon ligand binding, while others may form bridging hydrogen bonds.

Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over time would indicate the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound.

MD simulations are crucial for assessing the stability of the interactions predicted by molecular docking. frontiersin.org Key interactions, such as hydrogen bonds, can be monitored throughout the simulation to determine their persistence.

For this compound, an MD simulation would allow for the analysis of:

Hydrogen Bond Occupancy: The percentage of simulation time that a specific hydrogen bond is present. High occupancy indicates a stable and important interaction.

Interaction Energy: The electrostatic and van der Waals interaction energies between the ligand and the protein can be calculated over the course of the simulation to identify the key residues contributing to the binding.

Conformational Stability: By analyzing the trajectory, one can determine if the initial docked pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site. In simulations of the μ-opioid receptor, the removal of an agonist led to a change in the favored rotamer of a key tryptophan residue, highlighting the ligand's role in stabilizing a specific receptor conformation. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of p-hydroxy benzoic acid derivatives has shown that their antimicrobial activity is governed by several molecular descriptors: nih.gov

Valence first order molecular connectivity index (1χv): Relates to the branching and complexity of the molecule.

Kier's alpha first order shape index (κα1) and Kier's first order shape index (κ1): Describe the shape and size of the molecule.

Balaban topological index (J): A descriptor of the molecule's topology.

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific target. This would involve synthesizing a library of related compounds, measuring their biological activity, and then calculating a range of molecular descriptors (e.g., physicochemical, topological, electronic). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the QSAR model. researchgate.net

The resulting QSAR equation would provide quantitative insights into the structure-activity relationship. For example, it might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position enhances the biological activity. Such models are valuable for guiding the design of more potent and selective analogues. For instance, 2D-QSAR studies on P-glycoprotein inhibitors revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov

2D and 3D-QSAR Models for Activity Prediction

No published 2D or 3D-QSAR models specifically developed for or including this compound were identified. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data to derive a mathematical relationship. Such a study dedicated to analogs of this compound is not available in the reviewed literature.

Density Functional Theory (DFT) Calculations

Electronic Structure Properties and Reactivity Descriptors

A specific DFT analysis of this compound, detailing its electronic structure (such as HOMO-LUMO energy levels) and global reactivity descriptors (such as chemical hardness, softness, and electronegativity), has not been reported in the available scientific literature. These calculations are fundamental to understanding the molecule's stability and reactivity but must be performed on the exact structure of interest.

Spectroscopic Parameter Prediction

There are no available studies that report DFT-based predictions of spectroscopic parameters (e.g., vibrational frequencies for IR/Raman spectra, or NMR chemical shifts) for this compound. Such theoretical calculations are often performed in conjunction with experimental characterization, and this specific compound does not appear to have been the subject of such a detailed computational-spectroscopic investigation.

Virtual Screening Methodologies for Lead Identification

No virtual screening campaigns that have either identified this compound as a potential hit or used it as a template for identifying other lead compounds are documented in the searched literature. Virtual screening is target-specific, and this molecule has not been featured as a ligand of interest in published screening studies.

Structure Activity Relationship Sar Studies of 4 Hydroxy 2 2 Methoxyphenyl Benzoic Acid Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For biphenyl (B1667301) carboxylic acid derivatives, the common pharmacophoric elements often include two aromatic rings and an acidic center.

The key pharmacophoric features of 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid analogues are believed to include:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a critical feature, often acting as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. nih.gov This group also enhances the polarity and hydrophilicity of the molecule, affecting its bioavailability. ajgreenchem.com The hydroxyl group can also participate in hydrogen bonding.

Aromatic Rings: The two phenyl rings are important for establishing hydrophobic interactions, such as π-π stacking, with the target protein. nih.gov These interactions contribute significantly to the binding affinity of the compound.

A Specific Spatial Arrangement: The relative orientation of the two aromatic rings and the acidic center is a determining factor for biological activity. This spatial arrangement is dictated by the substitution pattern on the biphenyl core.

In the context of cyclooxygenase-2 (COX-2) inhibition, a pharmacophore model for a related series of compounds identified a hydrogen bond acceptor and two aromatic rings as essential features. nih.gov An excluded volume in the pharmacophore model was also noted, which corresponds to the position of specific amino acids (like Val523) that are responsible for the selectivity towards COX-2. nih.gov

Impact of Substituent Modifications on Bioactivity

Modifying the substituents on the biphenyl scaffold of this compound can significantly impact its biological activity. The nature, position, and size of these substituents can influence the molecule's potency, selectivity, and pharmacokinetic properties.

The carboxylic acid functional group is a recurring feature in many biologically active biphenyl derivatives, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal. ajgreenchem.com However, the presence of this acidic center has also been associated with ulcerogenic properties in some NSAIDs.

Studies on various biphenyl carboxylic acid derivatives have revealed the following trends:

Substituents on the Aromatic Rings: The introduction of different groups on the phenyl rings can modulate activity. For instance, in a series of biphenyl carboxylic acids designed as anticancer agents, a benzyloxy-substituted compound displayed potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.com Another study on biphenyl derivatives as potential antimicrobial agents found that fluorine substitution significantly enhanced antibacterial activity.

Bioisosteric Replacement: The amide bond in some biphenyl derivatives has been replaced with a 1,2,4-oxadiazole (B8745197) through a bioisosteric strategy, leading to the discovery of potent URAT1 inhibitors. mdpi.com This indicates that replacing certain functional groups with others that have similar physical or chemical properties can lead to improved or different biological activities.

The following table summarizes the impact of various substituent modifications on the bioactivity of selected biphenyl carboxylic acid analogues from different studies.

| Compound/Analogue | Modification | Biological Activity | Key Findings |

| Biphenyl Carboxamide Analogues | Replacement of carboxylic acid with carboxamide | Analgesic | The carboxamide linkage at position 2 of the biphenyl nucleus was explored for analgesic effects. medcraveonline.com |

| Biphenyl Carboxylic Acid Derivatives | Introduction of a benzyloxy group | Anticancer (in vitro) | Displayed potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.com |

| Biphenyl Carboxylic Acid Derivatives | Introduction of fluorine substituents | Antibacterial | Fluorine substitution significantly enhanced antibacterial activity. |

| Biphenyl Carboxylic Acid Derivatives | Replacement of an amide bond with 1,2,4-oxadiazole | URAT1 Inhibition | Led to the identification of potent URAT1 inhibitors for the treatment of hyperuricemia and gout. mdpi.com |

| Butanediol ester of biphenyl carboxylic acid (ABD056) | Esterification of the carboxylic acid | Bone resorption inhibition | Inhibited osteoclast formation and prevented ovariectomy-induced bone loss in vivo. nih.gov |

Stereochemical Influences on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and biological activity. website-files.com For biphenyl derivatives like this compound, the key stereochemical consideration is atropisomerism. numberanalytics.com

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, in this case, the bond connecting the two phenyl rings. pharmaguideline.com This restricted rotation is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl system. numberanalytics.compharmaguideline.com If the energy barrier to rotation is high enough, stable, non-interconverting stereoisomers (atropisomers) can be isolated. pharmaguideline.com

In the case of this compound, the substituents at the 2- and 2'- positions (the carboxylic acid and the methoxyphenyl group, respectively) can create steric hindrance that restricts the free rotation around the central carbon-carbon single bond. This can lead to the existence of stable atropisomers, which are non-superimposable mirror images of each other (enantiomers).

These different atropisomers can have distinct biological activities because the specific three-dimensional shape of a molecule is crucial for its interaction with chiral biological targets such as enzymes and receptors. website-files.com The differential binding of enantiomers to a biological target can result in one isomer being active while the other is inactive or even has undesirable effects. website-files.com Therefore, understanding the stereochemistry of this compound analogues is essential for developing safe and effective therapeutic agents. The separation and biological evaluation of individual atropisomers are often necessary to identify the more potent and selective isomer.

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article covering the precise biological activities outlined in your request.

Searches for its activity in the areas of Lipoxygenase (LOX) Inhibition, Nuclear Factor Kappa B (NF-κB) Pathway Modulation, Prostaglandin E2 (PGE2) Receptor Subtype 4 Antagonism, free radical scavenging (DPPH, ABTS), and inhibition of lipid peroxidation did not yield specific research findings, data tables, or mechanistic investigations directly pertaining to this particular chemical compound.

The available literature discusses these biological activities in the context of other, structurally related compounds such as different isomers of hydroxybenzoic acid or more complex molecules. However, no studies were identified that specifically evaluate and provide data for this compound for the requested endpoints. Therefore, it is not possible to construct the detailed and scientifically accurate article as per the provided outline.

Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical

Antioxidant Activity

Reducing Power Capability

The reducing power of a compound is a significant indicator of its potential antioxidant activity. This capability is often evaluated through assays such as the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reduction of a ferric ion (Fe³⁺) to a ferrous ion (Fe²⁺) by an antioxidant. This reduction results in a colored complex, and the intensity of the color is proportional to the reducing power of the antioxidant compound. mdpi.com Phenolic acids, a class to which 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid belongs, are known for their antioxidant and antiradical activities. nih.gov The antioxidant potential of these molecules is generally attributed to their ability to donate electrons or hydrogen atoms to free radicals, thereby stabilizing them.

The structure of this compound, featuring phenolic hydroxyl and methoxy (B1213986) groups, suggests it may possess notable reducing capabilities. The number and position of hydroxyl and methoxy groups on the aromatic rings are critical determinants of the antioxidant activity of phenolic acids. nih.gov While direct experimental data from FRAP or similar assays specifically for this compound were not found in the reviewed literature, its structural features are consistent with compounds that exhibit such properties.

Anticancer Activity

Antiproliferative Effects on Cancer Cell Lines (e.g., HepG2, A549, Caco-2, HCT-116, SK-MEL-28)

The antiproliferative activity of 2-hydroxy-4-methoxy benzoic acid (HMBA), an isomer of the subject compound, has been evaluated against the human melanoma cell line SK-MEL-28. Research has shown that HMBA exhibits a dose-dependent cytotoxic effect on these cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population, was determined for HMBA against SK-MEL-28 cells at different time points. The IC50 value was observed to decrease with increased exposure time, indicating time-dependent cytotoxicity. nih.gov

Detailed research findings on the antiproliferative effects of this compound specifically on the HepG2 (liver carcinoma), A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), and HCT-116 (colorectal carcinoma) cell lines were not available in the reviewed scientific literature.

Table 1: Antiproliferative Activity of 2-Hydroxy-4-Methoxy Benzoic Acid (HMBA) on SK-MEL-28 Cells

| Cell Line | Compound | Time Point | IC50 Value | Citation |

|---|---|---|---|---|

| SK-MEL-28 | 2-Hydroxy-4-Methoxy Benzoic Acid (HMBA) | Data indicates time-dependent decrease | Value decreases with increased exposure time | nih.gov |

Induction of Apoptosis and Autophagy

Studies on 2-hydroxy-4-methoxy benzoic acid (HMBA) have demonstrated its ability to induce both apoptosis and autophagy in SK-MEL-28 melanoma cells. nih.gov Apoptosis, or programmed cell death, was confirmed through Annexin-V and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays. HMBA treatment led to dose-dependent DNA damage, a key trigger for apoptosis. The activation of caspase-3, a crucial executioner caspase in the apoptotic pathway, was also observed following HMBA treatment. nih.gov

In addition to apoptosis, HMBA was found to induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. nih.gov Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. nih.gov In the case of HMBA-treated SK-MEL-28 cells, the induction of autophagy was demonstrated by acridine (B1665455) orange staining, which visualizes acidic vesicular organelles characteristic of autophagosomes. Western blot analysis further confirmed autophagy by showing the activation of autophagy-related proteins such as LC3 and p62. nih.gov These findings suggest that HMBA inhibits the propagation of SK-MEL-28 cells by concurrently stimulating both apoptotic and autophagic cell death pathways. nih.gov

Modulation of Signaling Pathways (e.g., ERK, p38, JNK, PI3K, AKT, BAD)

The anticancer effects of 2-hydroxy-4-methoxy benzoic acid (HMBA) in SK-MEL-28 cells are associated with the modulation of key signaling pathways. nih.gov Western blot analysis revealed that HMBA treatment leads to an increased phosphorylation of mitogen-activated protein kinases (MAPKs), specifically Extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov The study indicated that the phosphorylation of ERK is particularly responsible for the activation of autophagy proteins LC3 and p62, and that the activation of caspase-3 and the initiation of autophagy are mediated through the activation of ERK phosphorylation. nih.gov

Regarding the PI3K/AKT pathway, while direct studies on this compound are lacking, research on related compounds provides some insight. For example, 4-hydroxy-benzoic acid has been shown to induce the phosphorylation of PI3K and AKT in MCF-7 breast cancer cells. waocp.org Similarly, a derivative of 4-hydroxy-3-methoxybenzoic acid was found to target the Akt/NFκB cell survival signaling pathway. nih.gov There was no specific information found in the reviewed literature regarding the modulation of the pro-apoptotic protein BAD by this compound.

Tubulin Polymerization Inhibition

Microtubules, which are polymers of tubulin, are essential for several cellular processes, including cell division, and are a key target for many anticancer drugs. nih.govresearchgate.net Compounds that inhibit tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govmdpi.com Despite the known anticancer activities of various benzoic acid derivatives, no specific research findings were identified in the reviewed literature that demonstrate or investigate the ability of this compound to inhibit tubulin polymerization.

STAT3 and NFkB Transcription Factor Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) are transcription factors that play critical roles in cancer cell proliferation, survival, and inflammation. nih.govnih.gov Aberrant STAT3 activation is common in many cancers, making it an attractive therapeutic target. nih.govnih.gov Research has been conducted on benzoic acid-based inhibitors of STAT3, which have been shown to block STAT3 DNA-binding activity and suppress the expression of STAT3-dependent genes involved in cell survival like Bcl-2, Bcl-xL, and Cyclin D1. nih.gov Although this suggests that this compound, as a benzoic acid derivative, may have the potential to modulate STAT3, direct experimental evidence for this specific compound was not found.

Similarly, the NF-κB signaling pathway is a key regulator of cellular responses to inflammatory stimuli and stress and is often dysregulated in cancer. nih.govfrontiersin.org Studies on related compounds, such as an analogue of 4-hydroxy-3-methoxybenzoic acid, have shown the ability to reduce NF-κB transcriptional activity, DNA-binding activity, and the levels of the p65 subunit. nih.gov Vanillic acid (4-hydroxy-3-methoxybenzoic acid) has also been reported to inhibit NF-κB activation. selleckchem.com These findings suggest a potential mechanism for this compound, but direct studies confirming its effect on the NF-κB pathway are not present in the reviewed literature.

Other Reported Biological Activities (In Vitro/Pre-clinical)

No peer-reviewed scientific literature detailing the in vitro or pre-clinical antifeedant properties of this compound was identified. Research on the antifeedant activity of structurally related but distinct compounds, such as certain flavones and chromones, has been conducted, but these findings are not directly applicable to this compound.

There are no available scientific studies or data from in vitro or pre-clinical investigations to support or refute the activity of this compound as a plant growth stimulant.

A review of published scientific literature found no in vitro or pre-clinical studies investigating the diuretic potential of this compound.

There is no scientific evidence from in vitro or pre-clinical research to indicate that this compound is an inhibitor of Casein Kinase 2 alpha (CSNK2A). While research has been conducted on other benzoic acid derivatives as potential CSNK2A inhibitors, these molecules are structurally distinct from this compound, and their inhibitory activities cannot be extrapolated.

Applications in Chemical Probes and Lead Compound Discovery

Design and Synthesis of Chemical Probes for Target Validation

While direct examples of chemical probes derived from 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid are not extensively documented in publicly available research, its structure provides a versatile platform for the rational design of such tools. Chemical probes are essential for target validation, a critical step in the drug discovery process that confirms the role of a biological target in a disease's pathophysiology.

The design of a chemical probe based on this scaffold would involve the strategic incorporation of three key components: a reactive group, a reporter tag, and a linker, while leveraging the inherent properties of the parent molecule for target binding. The hydroxyl and carboxylic acid groups on the this compound molecule are particularly amenable to chemical modification.

Hypothetical Design of a Chemical Probe:

| Component | Potential Functional Group | Rationale |

| Parent Scaffold | This compound | Provides the core structure for target engagement. |

| Reactive Group | Diazirine, benzophenone, or aryl azide | For covalent modification of the target protein upon photoactivation, enabling target identification. |

| Reporter Tag | Biotin, alkyne, or a fluorescent dye | To enable detection and enrichment of the probe-target complex for subsequent analysis. |

| Linker | Polyethylene glycol (PEG) or alkyl chain | To spatially separate the reporter tag from the parent scaffold, minimizing steric hindrance. |

The synthesis of such a probe would likely involve a multi-step process. The carboxylic acid or hydroxyl group could be used as a handle to attach a linker, which would then be coupled to the reporter tag. The reactive group could be introduced at another position on the aromatic rings, likely requiring protecting group chemistry to ensure regioselectivity.

Lead Compound Identification and Optimization Strategies

The this compound scaffold represents a promising starting point for the identification and optimization of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Optimization strategies for derivatives of this compound would focus on systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) is a key concept in this process, which relates the chemical structure of a molecule to its biological activity.

Potential Optimization Strategies:

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can alter the compound's polarity, solubility, and ability to form hydrogen bonds with the target.

Substitution on the Aromatic Rings: The introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) on either of the two aromatic rings can influence the compound's electronic properties and steric interactions with the target.

Alteration of the Methoxy (B1213986) Group: Demethylation to a hydroxyl group or replacement with other alkoxy groups can modulate the compound's hydrogen bonding capacity and lipophilicity.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can improve the compound's pharmacological profile. For example, the carboxylic acid could be replaced with a tetrazole ring.

An example of the significance of the benzoic acid moiety can be seen in the development of 2,6-disubstituted pyrazines as potent cell-active CSNK2A inhibitors, where a 4'-carboxyphenyl group was found to be optimal for activity. nih.gov

Role of this compound in Multi-Target Agent Development

The development of multi-target agents, which are designed to interact with multiple biological targets simultaneously, is a growing area of interest in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the design of such agents due to its conformational flexibility and the presence of multiple functional groups that can be independently modified to interact with different targets.

For instance, a research effort focused on developing dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 utilized a 2,5-substituted benzoic acid scaffold. nih.gov This highlights the potential of the benzoic acid core in designing compounds that can bind to multiple related targets. Guided by structural information, researchers were able to develop inhibitors with improved binding to both proteins. nih.gov

Derivatives of this compound could be envisioned to act as dual inhibitors for various target combinations, such as kinases and other enzymes, or G protein-coupled receptors (GPCRs) and ion channels. The design of such molecules would involve the integration of pharmacophoric features from known inhibitors of the individual targets onto the single scaffold.

Utilization as Building Blocks in Material Science and Pharmaceutical Synthesis

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules in both material science and the pharmaceutical industry.

In pharmaceutical synthesis , a closely related compound, 3-methoxy-4-hydroxybenzoic acid, has been used as a starting material for the synthesis of the cancer drug bosutinib (B1684425). mdpi.com The synthesis involves a series of reactions including esterification, alkylation, nitration, reduction, cyclization, and amination, demonstrating how this type of scaffold can be elaborated into a complex and potent pharmaceutical agent. mdpi.com Similarly, this compound could serve as a precursor for a variety of bioactive molecules.

In material science , hydroxybenzoic acids are used as monomers in the production of liquid crystal polymers (LCPs). researchgate.net These polymers have excellent thermal and mechanical properties, making them suitable for use in high-performance applications. The specific arrangement of the functional groups in this compound could lead to the development of new LCPs with unique properties. The hydroxyl and carboxylic acid groups can participate in polymerization reactions, while the methoxy-substituted phenyl ring can influence the liquid crystalline behavior of the resulting polymer.

Future Perspectives and Emerging Research Directions

Development of Novel Analogues with Enhanced Potency and Selectivity

The core structure of 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid offers a versatile platform for the development of new analogues with fine-tuned biological activities. The primary goals in this area are to enhance potency against specific molecular targets while simultaneously improving selectivity to minimize off-target effects.

Researchers are actively exploring structure-activity relationships (SAR) by systematically modifying the functional groups on the benzoic acid and methoxyphenyl rings. For instance, the synthesis of 2,6-disubstituted pyrazines, where a 4'-carboxyphenyl group was identified as optimal for inhibiting the kinase CSNK2A, highlights how modifications to the core benzoic acid structure can significantly impact biological activity. nih.gov Similarly, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase have demonstrated that strategic chemical modifications can lead to compounds with nanomolar potency and excellent selectivity over related enzymes. nih.gov

The development of N-substituted benzimidazole (B57391) carboxamides with varying methoxy (B1213986) and hydroxy groups has also shown that the number and position of these substituents influence antiproliferative activity against cancer cell lines. nih.gov These studies underscore a key principle: minor structural changes can lead to significant differences in biological outcomes, including potency and target selectivity. Future efforts will likely focus on creating libraries of diverse analogues of this compound to screen against a wide array of biological targets, thereby expanding the therapeutic potential of this chemical class.

Table 1: Examples of Analogue Development and Resulting Activity

| Parent Scaffold/Analogue Class | Modification Strategy | Resulting Biological Activity |

|---|---|---|

| 2,6-disubstituted pyrazines | Introduction of a 4'-carboxyphenyl group | Potent and cell-active CSNK2A inhibitors. nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | Optimization of the benzenesulfonamide (B165840) scaffold | Potent and selective inhibitors of 12-lipoxygenase. nih.gov |

| N-substituted benzimidazole carboxamides | Variation in number and position of methoxy/hydroxy groups | Varied antiproliferative activity against cancer cell lines. nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery and materials science. For compounds like this compound, these integrated approaches offer a more rational and efficient path to designing novel molecules and understanding their mechanisms of action.

Computational Approaches:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific protein target. It allows researchers to virtually screen large libraries of analogues and prioritize the most promising candidates for synthesis, saving time and resources.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net This method can provide insights into a molecule's stability, vibrational frequencies, and chemical shifts, which can be compared with experimental data from techniques like FT-IR and NMR to confirm the structure of synthesized compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By identifying key molecular descriptors that correlate with potency or selectivity, QSAR models can guide the design of new analogues with improved properties. nih.gov

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the efficient identification of initial "hits."

Spectroscopic Techniques: Advanced NMR and mass spectrometry techniques are crucial for the unambiguous characterization of newly synthesized analogues and their intermediates. mdpi.com

In Vitro and In Vivo Assays: Cellular assays, such as those measuring cell viability or enzyme inhibition, provide essential data on a compound's biological effects. nih.gov For example, studies on 4-hydroxybenzoic acid have used assays to investigate its effects on leukemia cells and its estrogen-like activity in breast cancer cell lines. nih.govmdpi.com

The integration of these methods creates a powerful feedback loop. Computational predictions guide experimental work, and the resulting experimental data are used to refine and improve the computational models, leading to a more streamlined and effective discovery process.

Exploration of New Biological Targets and Therapeutic Areas

While initial research may focus on a specific biological activity, the structural features of this compound and its derivatives suggest potential applications across a range of therapeutic areas. The exploration of new biological targets is a key avenue for future research.

Analogues of similar benzoic acid derivatives have already shown promise in several areas:

Antiviral Activity: Derivatives of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid have been identified as inhibitors of casein kinase 2 (CSNK2A), a host target for antiviral therapy, including for SARS-CoV-2. nih.govresearchgate.net This suggests that analogues of this compound could be explored for their potential as broad-spectrum antiviral agents.

Cancer Therapy: The kinase CSNK2 is also a well-established target in oncology due to its role in promoting cell survival and proliferation. nih.gov Furthermore, the antiproliferative effects of related hydroxy- and methoxy-substituted compounds against various cancer cell lines indicate potential for development as anticancer agents. nih.gov Studies have also shown that 4-hydroxybenzoic acid can decrease cell viability in leukemia cells. nih.gov

Inflammatory and Metabolic Diseases: The enzyme 12-lipoxygenase is implicated in a variety of conditions, including skin diseases, diabetes, and thrombosis. nih.gov The successful development of potent and selective inhibitors based on a related scaffold points to a potential therapeutic area for novel analogues of this compound.

Neurological and Immunological Disorders: The Cannabinoid Type 2 Receptor (CB2R) is a target for treating various diseases, and selective ligands have been developed from related heterocyclic scaffolds. mdpi.com Additionally, derivatives of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline have been evaluated as GABA uptake inhibitors, suggesting potential applications in neurological disorders. nih.gov

The diverse biological activities observed in structurally related compounds strongly support a broader investigation into the therapeutic potential of the this compound scaffold.

Sustainable and Scalable Synthetic Approaches

As promising compounds move from laboratory-scale research toward potential commercialization, the development of sustainable and scalable synthetic routes becomes paramount. Future research will increasingly focus on "green chemistry" principles and methods suitable for industrial production.

Sustainable Synthesis (Green Chemistry):

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. chemmethod.comchemmethod.com Studies have demonstrated the rapid and eco-friendly synthesis of 4-hydroxybenzoic acid hydrazide derivatives using microwave irradiation. chemmethod.comchemmethod.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a key goal of green chemistry. chemmethod.com

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and sustainable alternative to traditional chemical synthesis. For example, a multi-enzyme cascade in Escherichia coli has been developed for the efficient synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine. nih.gov

Scalable Synthetic Routes:

Process Optimization: The transition from a laboratory procedure to a large-scale industrial process requires careful optimization of reaction conditions (temperature, pressure, catalyst loading) to ensure safety, efficiency, and cost-effectiveness.

Cost-Effective Starting Materials: A novel synthesis of the drug bosutinib (B1684425) was developed starting from the inexpensive 3-methoxy-4-hydroxybenzoic acid, demonstrating how the choice of starting materials can significantly impact the economic viability of a synthetic route. mdpi.com

Industrial Production Methods: Patents for the production of related compounds, such as 4-hydroxy-2-methylbenzoic acid, often describe methods that are suitable for industrial application, avoiding high-pressure or high-temperature conditions where possible. google.com

By focusing on these principles, future research can ensure that the synthesis of this compound and its valuable derivatives is not only scientifically innovative but also economically viable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.